1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
CAS No.: 951597-93-6
Cat. No.: VC11897587
Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951597-93-6 |
|---|---|
| Molecular Formula | C16H20N4O |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | azepan-1-yl-[1-(4-methylphenyl)triazol-4-yl]methanone |
| Standard InChI | InChI=1S/C16H20N4O/c1-13-6-8-14(9-7-13)20-12-15(17-18-20)16(21)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3 |
| Standard InChI Key | SCTYDDPOKZAKMB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |
Introduction
The compound 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a complex organic molecule that incorporates a triazole ring, a carbonyl group, and an azepane ring. Despite the lack of specific literature directly focused on this compound, understanding its components and similar structures can provide insights into its potential properties and applications.
Synthesis and Preparation
While specific synthesis details for 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane are not available, similar compounds often involve multi-step reactions including azide-alkyne cycloaddition for forming triazoles and subsequent reactions to attach the azepane ring.
Synthesis Steps for Similar Compounds
-
Azide-Alkyne Cycloaddition: This step typically involves the reaction of an azide with an alkyne in the presence of a catalyst like copper(I) to form the triazole ring.
-
Attachment of the Azepane Ring: This might involve nucleophilic substitution or other ring-forming reactions.
Potential Applications
-
Pharmaceuticals: Given the presence of biologically active functional groups, this compound could be explored for medicinal applications.
-
Materials Science: The unique structure might also be of interest in materials chemistry.
Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | Not specified |
| Crystal System | Not available |
| Space Group | Not available |
| Cell Dimensions | Not available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume